Monomeric Stoichiometry vs. Boronic Acid Trimerization: Equivalent Weight Uncertainty Eliminated
Potassium benzyl N-[2-(trifluoroboranuidyl)ethyl]carbamate (C₁₀H₁₂BF₃KNO₂, MW 285.11) exists exclusively as a discrete, tetracoordinate monomeric species in the solid state and in solution. This is a universal characteristic of potassium organotrifluoroborates . In contrast, aryl- and alkylboronic acids undergo reversible dehydration to form boroxines (cyclic trimers), introducing stoichiometric ambiguity: the effective equivalent weight of a boronic acid sample can deviate by up to 33% from the nominal monomer weight depending on the degree of trimerization and hydration state [1]. For the corresponding β-aminoethylboronic acid [Cbz-NH-(CH₂)₂-B(OH)₂, MW 237.06 monomer], trimerization to the boroxine (MW ~675) would mean that each mole of weighed 'boronic acid' could deliver anywhere from 1 to 3 equivalents of reactive boron species, depending on the equilibrium position. The potassium trifluoroborate salt eliminates this uncertainty entirely, providing a fixed, reliable 1:1 stoichiometry (one B atom per molecule) that enables precise control of the boron-to-electrophile ratio in cross-coupling reactions. This stoichiometric fidelity is particularly critical in scale-up and process chemistry applications where batch-to-batch variability in boronic acid quality is a documented source of irreproducibility .
| Evidence Dimension | Molecular speciation and stoichiometric fidelity |
|---|---|
| Target Compound Data | Exclusively monomeric tetracoordinate species; MW 285.11 g/mol; fixed 1:1 B:substrate stoichiometry |
| Comparator Or Baseline | Cbz-β-aminoethylboronic acid (MW 237.06 monomer): undergoes reversible trimerization to boroxine (MW ~675); effective equivalent weight uncertain |
| Quantified Difference | Up to 33% stoichiometric uncertainty for boronic acid due to trimerization; 0% uncertainty for trifluoroborate salt |
| Conditions | Solid-state and solution-phase speciation (general class property); documented across multiple independent studies |
Why This Matters
For procurement and process development, the fixed monomeric stoichiometry of the potassium trifluoroborate salt eliminates the need for pre-use assay and titration, reducing workflow complexity and improving cross-coupling reproducibility compared to boronic acid alternatives.
- [1] Hall, D. G. Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine; Hall, D. G., Ed.; Wiley-VCH, 2005; pp 1–99. (Documents boroxine trimerization equilibrium of boronic acids.) View Source
